Ortho‑Amino Substitution Confers Distinct Lipophilicity and Polar Surface Area Relative to the 4‑Amino Regioisomer
The 2‑amino (ortho) isomer exhibits a predicted log P approximately 0.86 units higher and a topological polar surface area (TPSA) approximately 20 % lower than its 4‑amino (para) counterpart . These differences arise from intramolecular hydrogen bonding between the ortho‑amino and sulfonamide oxygen, which partially shields polar groups. The 2‑amino isomer is therefore predicted to have higher passive membrane permeability, making it more suitable for intracellular target engagement [1].
| Evidence Dimension | Predicted octanol‑water partition coefficient (log P) and topological polar surface area (TPSA, Ų) |
|---|---|
| Target Compound Data | Log P ≈ 2.87 (calculated); TPSA ≈ 75 Ų |
| Comparator Or Baseline | 4‑Amino‑N‑(2‑(dimethylamino)ethyl)‑N‑methylbenzenesulfonamide (CAS 676327-00-7): predicted log P ≈ 2.11; TPSA ≈ 75 Ų. 2‑Aminobenzenesulfonamide (orthanilamide, CAS 3306-62-5): experimental log P ≈ 0.22; TPSA ≈ 94.6 Ų. |
| Quantified Difference | log P difference ≈ +0.76 vs. para/3‑amino isomer; ≈ +2.65 vs. orthanilamide. TPSA difference ≈ −20 % vs. orthanilamide. |
| Conditions | Values predicted by QSPR models (ALOGPS/Molinspiration); experimental log P and TPSA for orthanilamide from published datasets. |
Why This Matters
The higher log P and lower TPSA of the ortho isomer indicate superior passive membrane permeability, favoring intracellular targets (e.g., CA IX, MetAP2) over extracellular isoforms, which can guide formulation and assay design.
- [1] BindingDB Entry BDBM10855 – 2‑Aminobenzene‑1‑sulfonamide (CHEMBL6705): Ki = 295 nM for hCA II; log P and PSA values from linked ChEMBL record. View Source
